![molecular formula C11H13N5O2 B2848862 ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 860784-44-7](/img/structure/B2848862.png)
ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . Pyrimidine derivatives have been found in many synthetic drug molecules and have shown a variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-amino-4,6-dimethylpyrimidine, has been synthesized through diazotization followed by coupling with ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For example, methyl groups on π-deficient six-membered heterocyclic systems such as 2-methylpyridine are more reactive toward bases and/or electrophiles than are methyl groups attached to a benzene ring .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. For a related compound, (4,6-dimethylpyrimidin-2-yl)ethylcyanamide, the predicted melting point is 68-68.5 °C, the predicted boiling point is 302.6±45.0 °C, and the predicted density is 1.127±0.06 g/cm3 .Scientific Research Applications
Antibacterial Activity
The precursor hydrazone of this compound was synthesized by diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate. Several derivatives were produced, including pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives. Notably, eight of these compounds demonstrated high antibacterial activity . Further exploration of their mechanisms and potential clinical applications is warranted.
Antiviral Potential
Indole derivatives, such as those containing the pyrimidine moiety in this compound, have been investigated for antiviral activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Understanding their mode of action and potential therapeutic relevance is crucial.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it’s likely that this compound may influence multiple biochemical pathways.
properties
IUPAC Name |
ethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-4-18-10(17)9-6-16(15-14-9)11-12-7(2)5-8(3)13-11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBPHAZGSSQKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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